molecular formula C13H17BO4 B2840877 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzaldehyde CAS No. 620595-36-0

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzaldehyde

Cat. No.: B2840877
CAS No.: 620595-36-0
M. Wt: 248.09
InChI Key: FGSHRYLDHURBJL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzaldehyde is a useful research compound. Its molecular formula is C13H17BO4 and its molecular weight is 248.09. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde is involved in the synthesis of complex boric acid ester intermediates with benzene rings. Studies have used FTIR, NMR, mass spectrometry, and X-ray diffraction for structural confirmation and conformational analyses. DFT (Density Functional Theory) calculations were used to compare molecular structures with X-ray diffraction values, revealing consistent results between theoretical and experimental data (Huang et al., 2021).

Catalysis and Chemical Reactions

This compound is utilized in the synthesis of catalytic compounds. For example, a boron-substituted hydroxycycylopentadienyl ruthenium hydride was synthesized using it, showing potential in catalytic hydroboration of aldehydes, imines, and ketones under mild conditions (Koren-Selfridge et al., 2009).

Synthesis of Pharmaceutical Compounds

This chemical plays a role in synthesizing pharmaceutical compounds. For instance, it was used in creating cyclic diamines showing significant antifungal and antibacterial activities (Irving et al., 2003). Additionally, modifications of this compound have been explored for enhanced cytoprotection against oxidative stress (Wang & Franz, 2018).

Sensing and Detection Applications

In another application, derivatives of this compound were used to develop an organic thin-film fluorescence probe for detecting hydrogen peroxide vapor, highlighting its utility in sensing applications (Fu et al., 2016).

Metal Extraction and Hydrolysis Studies

The compound has been studied in the context of metal extraction and hydrolysis. For example, research on the hydrolysis of related dioxolanes revealed insights into the mechanism and kinetics of these reactions, which could have implications for its derivatives (Fife & Brod, 1968).

Properties

IUPAC Name

2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSHRYLDHURBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.